molecular formula C7H10N2O4S2 B2670689 methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate CAS No. 919749-95-4

methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate

Cat. No.: B2670689
CAS No.: 919749-95-4
M. Wt: 250.29
InChI Key: YUCYQPSSGYYJFM-UHFFFAOYSA-N
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Description

Methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various biologically active molecules, including vitamins, drugs, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate typically involves the reaction of thiazole derivatives with methylsulfonamides under specific conditions. One common method includes the reaction of 2-aminothiazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methyl chloroacetate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methylsulfonamido group enhances its solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

Methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are known for their potential in various therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C7H10N2O4S2
  • Molecular Mass : 250.2953 g/mol

Thiazole derivatives like this compound exhibit their biological effects through several mechanisms:

  • Target Interaction : Similar compounds have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic regulation and inflammation.
  • Biochemical Pathways : These compounds can influence multiple biochemical pathways, impacting processes such as cell proliferation and apoptosis.

Antibacterial Activity

Research indicates that thiazole derivatives possess significant antibacterial properties. In vitro studies have demonstrated that this compound exhibits potent activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The compound's efficacy is often measured using Minimum Inhibitory Concentration (MIC) assays, revealing effective inhibition at low concentrations.

Bacterial StrainMIC (µg/mL)
Escherichia coli25
Staphylococcus aureus30

Antitumor Activity

Thiazole derivatives have shown promise in cancer therapy. Studies involving cell lines such as MDA-MB-231 (breast cancer) have reported that these compounds can inhibit cell proliferation effectively. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Cell LineIC50 (µM)
MDA-MB-23115
HeLa10

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. It has been found to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory conditions.

Case Studies

  • Study on Antibacterial Efficacy : A recent study assessed the antibacterial activity of various thiazole derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). This compound was among the most effective, demonstrating a significant reduction in bacterial viability at concentrations as low as 20 µg/mL.
  • Antitumor Activity Assessment : In a comparative study of several thiazole derivatives, this compound was shown to significantly inhibit tumor growth in xenograft models, with an observed tumor volume reduction of over 50% compared to control groups.

Properties

IUPAC Name

methyl 2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S2/c1-13-6(10)3-5-4-14-7(8-5)9-15(2,11)12/h4H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCYQPSSGYYJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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